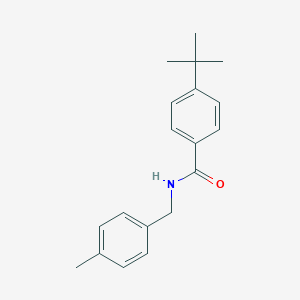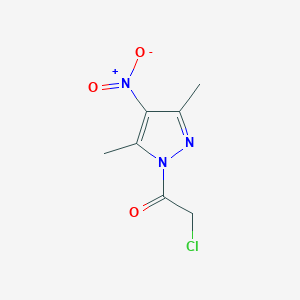![molecular formula C19H23N3O3 B449084 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA](/img/structure/B449084.png)
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves the following steps:
Formation of the Adamantyl Hydrazine Intermediate: This step involves the reaction of 1-adamantylamine with hydrazine to form the adamantyl hydrazine intermediate.
Condensation Reaction: The intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)ethanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzodioxolyl group could contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-adamantyl)-2-(1-phenylethylidene)hydrazinecarboxamide: Similar structure but with a phenyl group instead of a benzodioxolyl group.
N~1~-(1-adamantyl)-2-(1-naphthylmethylidene)hydrazinecarboxamide: Contains a naphthyl group instead of a benzodioxolyl group.
Uniqueness
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is unique due to the presence of both adamantyl and benzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea |
InChI |
InChI=1S/C19H23N3O3/c23-18(21-19-7-13-3-14(8-19)5-15(4-13)9-19)22-20-10-12-1-2-16-17(6-12)25-11-24-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H2,21,22,23)/b20-10+ |
InChI Key |
VAOGDOUJNDDIFH-KEBDBYFISA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYLBENZOHYDRAZIDE](/img/structure/B449001.png)
![N'-(4-methylbenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449002.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B449005.png)
![2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449010.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide](/img/structure/B449016.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B449021.png)
![4-chloro-1-methyl-N-[(2-methylquinolin-8-yl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B449023.png)
![4-[2-(4-Acetylpiperazin-1-yl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one](/img/structure/B449024.png)

![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B449027.png)
![4-[2-({(E)-[5-hydroxy-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B449028.png)
